molecular formula C16H30O2 B013448 (Z)-hexadec-11-enoic acid CAS No. 2416-20-8

(Z)-hexadec-11-enoic acid

Cat. No. B013448
CAS RN: 2416-20-8
M. Wt: 254.41 g/mol
InChI Key: JGMYDQCXGIMHLL-WAYWQWQTSA-N
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Description

Synthesis Analysis

The biosynthesis of (Z)-hexadec-11-enoic acid in myxobacteria has been explored through feeding experiments using isotopically labeled precursors. Research indicates that the biosynthesis pathway involves the incorporation of leucine and valine, leading to the production of iso-fatty acids. Specifically, feeding isovaleric acid (IVA) to a mutant of M. xanthus impaired in the degradation of leucine to isovaleryl-CoA resulted in an increase in iso-odd fatty acids, while isobutyric acid (IBA) feeding increased the amount of iso-even fatty acids. The role of α-oxidation in the biosynthesis of iso-fatty acids was highlighted, with evidence suggesting that shorter homologues are formed mainly through α-oxidation and β-oxidation processes. Additionally, the involvement of desaturases in the biosynthesis of unsaturated fatty acids, including (Z)-hexadec-11-enoic acid, has been observed (Dickschat et al., 2005).

Molecular Structure Analysis

The molecular structure of (Z)-hexadec-11-enoic acid is characterized by a double bond in the Z (cis) configuration at the 11th carbon of a hexadecane backbone. This structural feature imparts specific chemical and physical properties to the molecule, influencing its behavior and interaction with other molecules. The presence of the double bond affects the molecule's flexibility, packing, and interactions within biological membranes, impacting its role in cellular processes.

Chemical Reactions and Properties

(Z)-Hexadec-11-enoic acid participates in various chemical reactions typical of unsaturated fatty acids. These include oxidation reactions, where the double bond can undergo addition reactions with oxygen or other oxidizing agents, leading to the formation of hydroperoxides or other oxidized derivatives. The molecule's reactivity towards agents such as hydrogen (hydrogenation) or halogens (halogenation) is also noteworthy, as these reactions can alter the double bond, affecting the molecule's properties and biological activities.

Physical Properties Analysis

The physical properties of (Z)-hexadec-11-enoic acid, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the cis double bond typically lowers the melting point compared to its saturated counterparts, due to the kink it introduces in the molecule, decreasing the efficiency of packing in the solid state. These properties are critical for understanding the behavior of (Z)-hexadec-11-enoic acid in natural and industrial settings, affecting its extraction, purification, and application in various domains.

Chemical Properties Analysis

The chemical properties of (Z)-hexadec-11-enoic acid are defined by its functional groups and molecular structure. The carboxylic acid group confers acidity, allowing it to participate in deprotonation reactions and form salts and esters. The unsaturated nature of the molecule, due to the cis double bond, contributes to its reactivity, participating in addition reactions, and affecting its stability under oxidative conditions. Understanding these properties is essential for exploring the reactivity, stability, and potential applications of (Z)-hexadec-11-enoic acid in various fields.

Scientific Research Applications

  • Synthesis of Gly-Gly cis Olefin Isostere : Perlman and Albeck (2000) demonstrated the efficient and stereospecific synthesis of (z)-Hex-3-enedioic acid, which enables the synthesis of (z)-5-amino-3-pentenoic acid, a Gly-Gly cis olefin isostere, potentially useful in pharmaceutical applications (Perlman & Albeck, 2000).

  • Economic Production of Related Acids : Sudheer et al. (2018) achieved economic production of (Z)-11-(heptanoyloxy)undec-9-enoic acid from ricinoleic acid, using crude glycerol as the sole carbon source in Escherichia coli. This process has implications for the economic synthesis of industrially relevant compounds (Sudheer et al., 2018).

  • Pharmaceutical and Cosmetic Applications : Ahmad et al. (1993) identified hydroxyalk-(4Z)-enoic acids in Zanthoxylum armatum seeds, suggesting potential applications in pharmaceutical and cosmetic products (Ahmad, Misra, & Gupta, 1993).

  • Insect Pheromone Biosynthesis : Wang, Zhao, and Wang (2005) studied the hybrid Helicoverpa armigera/H. assulta, noting a role for delta9 desaturase in pheromone biosynthesis, involving (Z)-9-hexadecenal and (Z)-11-hexadecenal (Wang, Zhao, & Wang, 2005).

  • Synthesis of Highly Fluorinated Fatty Acid Analogs : Buchanan, Smits, and Munteanu (2003) presented a synthesis of Z-11,11,12,13,13,14,15,15,16,16,17,17,18,18,18-heptadecafluoro-octadec-8-enoic acid, a highly fluorinated fatty acid analog with potential applications (Buchanan, Smits, & Munteanu, 2003).

  • Bombykol Biosynthesis in Silkworms : Yamaoka, Taniguchi, and Hayashiya (2005) studied bombykol biosynthesis in silkworm pupa pheromone glands, mediated by (Z)-11-hexadecenoic acid, a precursor to key pheromone components (Yamaoka, Taniguchi, & Hayashiya, 2005).

Safety And Hazards

This section would detail the compound’s toxicity, potential health effects, and any precautions that should be taken when handling it.


Future Directions

This would involve a discussion of areas for future research, such as potential applications of the compound, or new methods of synthesis.


For a specific compound, each of these sections would be based on a thorough review of the scientific literature. Unfortunately, without more information on “(Z)-hexadec-11-enoic acid”, I can’t provide a more detailed analysis. If you have information about another compound, I’d be happy to help analyze that.


properties

IUPAC Name

(Z)-hexadec-11-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3,(H,17,18)/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMYDQCXGIMHLL-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880900
Record name hexadecenoic acid, z-11-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Hexadecenoic acid

CAS RN

2416-20-8
Record name hexadecenoic acid, z-11-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
JS Dickschat, HB Bode, RM Kroppenstedt… - Organic & …, 2005 - pubs.rsc.org
The fatty acid (FA) profiles of the myxobacteria Stigmatella aurantiaca and Myxococcus xanthus were investigated by acidic methanolysis of total cell extracts and GC or GC-MS analysis…
Number of citations: 52 0-pubs-rsc-org.brum.beds.ac.uk
C Holkenbrink, BJ Ding, HL Wang, MI Dam… - Metabolic …, 2020 - Elsevier
The use of insect sex pheromones is an alternative technology for pest control in agriculture and forestry, which, in contrast to insecticides, does not have adverse effects on human …
D Schomburg, I Schomburg - Class 1 Oxidoreductases: EC 1, 2013 - Springer
Nomenclature EC number 1.14.19.5 Systematic name acyl-CoA,hydrogen donor:oxygen Δ 11 -oxidoreductase Recommended name Δ 11 -fatty-acid desaturase Synonyms APTQ …
A Adetutu, TD Olaniyi, OA Owoade - Informatics in Medicine Unlocked, 2021 - Elsevier
Background Typhoid fever is caused by the ingestion of food/water contaminated with Salmonella enterica serovar Typhi (S. Typhi). Treatment of typhoid fever has been by use of …
M Romagnoli, V Polliotto, E Alladio, M Pazzi - Applied Sciences, 2022 - mdpi.com
Many manufactured articles are made of composite materials often bonded by a phenolic resin. Through a D-optimal design, we optimized a method to characterize phenolic resins after …
Number of citations: 7 0-www-mdpi-com.brum.beds.ac.uk
EA Kurashov, GG Mitrukova, JV Krylova, DG Aleshina… - Ponte, 2016 - academia.edu
Not much is known about the chemical composition of low-molecular weight secondary metabolites of Spirodela polyrhiza (L.) Scheiden. We aimed to investigate the composition of low …
Number of citations: 5 www.academia.edu
C Burgeon, A Markey, M Debliquy, D Lahem… - Foods, 2021 - mdpi.com
Boar taint detection is a major concern for the pork industry. Currently, this taint is mainly detected through a sensory evaluation. However, little is known about the entire volatile organic …
Number of citations: 9 0-www-mdpi-com.brum.beds.ac.uk
C Burgeon, A Markey, Y Brostaux, ML Fauconnier - Chemosensors, 2023 - mdpi.com
The extraction of boar taint compounds from pork fat samples was performed under various temperature (150, 300 and 450 C) and atmosphere (air, nitrogen and reduced pressure) …
Number of citations: 0 0-www-mdpi-com.brum.beds.ac.uk
D Han, L Wang, Y Luo - Microbiological research, 2018 - Elsevier
Actinomycetes are an important group of gram-positive bacteria that play an essential role in the rhizosphere ecosystem. The confrontation culture and Oxford cup method were used to …
EA Kurashov, EV Fedorova, JV Krylova, GG Mitrukova - 2016 - academia.edu
The paper focuses on the assessment of the spectrum of biological activities (antineoplastic, anti-inflammatory, antifungal, and antibacterial) with PASS (Prediction of Activity Spectra for …
Number of citations: 2 www.academia.edu

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